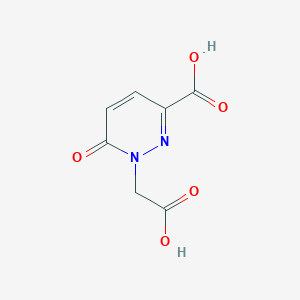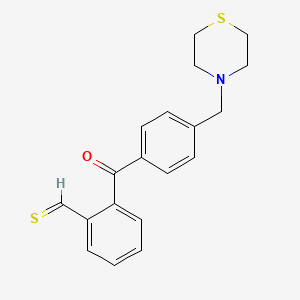![molecular formula C12H10O3 B11766336 2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)
2-[4-(Furan-2-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Furan-2-yl)phenyl]acetic acid is an organic compound that features a furan ring attached to a phenyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Furan-2-yl)phenyl]acetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a furan boronic acid derivative and a halogenated phenyl acetic acid derivative in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, often in an organic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the oxidation of furan derivatives using oxidizing agents like potassium permanganate or silver nitrate . Another method includes the reaction of furan with acetic anhydride to form the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Furan-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or silver nitrate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated phenyl acetic acid derivatives.
Scientific Research Applications
2-[4-(Furan-2-yl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(Furan-2-yl)phenyl]acetic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acetic acid moiety may form hydrogen bonds with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)acetic acid: A simpler analog with only a furan ring attached to the acetic acid moiety.
4-(Furan-2-yl)benzoic acid: Contains a furan ring attached to a benzoic acid moiety.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
Uniqueness
2-[4-(Furan-2-yl)phenyl]acetic acid is unique due to the presence of both a furan ring and a phenyl group, which can provide distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler furan derivatives .
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-9-3-5-10(6-4-9)11-2-1-7-15-11/h1-7H,8H2,(H,13,14) |
InChI Key |
WSFDBAUQBKQETN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


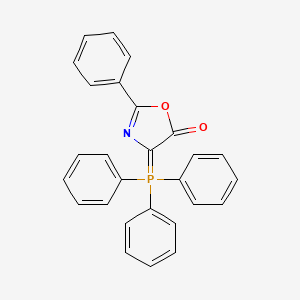
![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
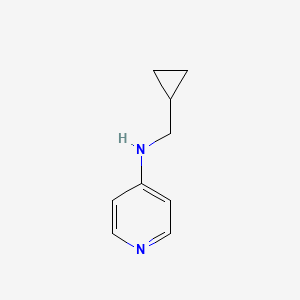
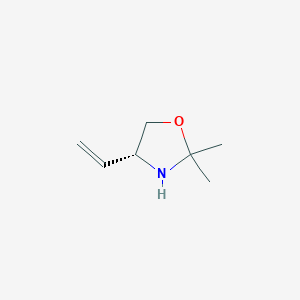

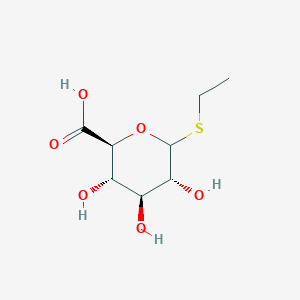
![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol](/img/structure/B11766291.png)

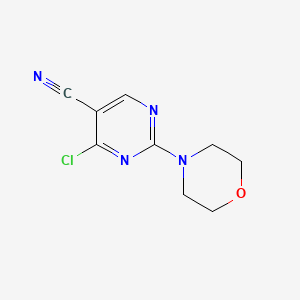
![(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B11766296.png)
